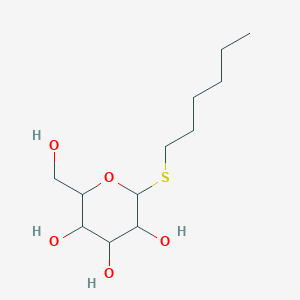
Galactopyranoside, 1-hexylthio-1-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl beta-D-thioglucopyranoside is a non-ionic detergent widely used in biochemical research. It is particularly effective for the solubilization and reconstitution of membrane proteins, making it a valuable tool in the study of membrane protein structures and functions . This compound is water-soluble, electroneutral, and possesses a high critical micelle concentration, which enhances its utility in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hexyl beta-D-thioglucopyranoside typically involves the reaction of hexyl halides with thioglucosides. One common method starts with D-glucose, which is converted to alpha-D-glucopyranose pentaacetate using acetic anhydride and concentrated sulfuric acid. This intermediate is then reacted with hydrogen bromide to form tetra-O-acetyl-alpha-D-glucopyranosyl bromide. The bromide is subsequently reacted with thiourea to yield the isothiuronium salt, which is neutralized and reduced to form the thiol. Finally, the thiol reacts with hexyl bromide to produce hexyl beta-D-thioglucopyranoside .
Industrial Production Methods: Industrial production of hexyl beta-D-thioglucopyranoside follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Enzymatic methods using engineered beta-glucosidase in non-aqueous systems have also been explored for the synthesis of long-chain alkyl glucosides, offering potential for more efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl beta-D-thioglucopyranoside primarily undergoes substitution reactions due to the presence of the thioglucoside moiety. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the glucopyranoside ring .
Wissenschaftliche Forschungsanwendungen
Hexyl beta-D-thioglucopyranoside is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the solubilization and reconstitution of membrane proteins, which is crucial for structural and functional studies of these proteins . Additionally, it is used in the extraction and purification of proteins from cell membranes, facilitating various biochemical assays and experiments . In medicine, it aids in the study of membrane protein interactions and functions, contributing to the development of new therapeutic targets and drugs .
Wirkmechanismus
Hexyl beta-D-thioglucopyranoside is similar to other alkyl glucosides such as octyl beta-D-thioglucopyranoside and heptyl beta-D-thioglucopyranoside. it is unique in its balance of hydrophobic and hydrophilic properties, which makes it particularly effective for certain applications. Compared to octyl beta-D-thioglucopyranoside, hexyl beta-D-thioglucopyranoside has a slightly lower critical micelle concentration, making it more suitable for applications requiring higher detergent concentrations .
Vergleich Mit ähnlichen Verbindungen
- Octyl beta-D-thioglucopyranoside
- Heptyl beta-D-thioglucopyranoside
- Decyl beta-D-thioglucopyranoside
Eigenschaften
Molekularformel |
C12H24O5S |
|---|---|
Molekulargewicht |
280.38 g/mol |
IUPAC-Name |
2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3 |
InChI-Schlüssel |
ATFNYTMEOCLMPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13392836.png)
![2-Pentenoic acid, 3-methyl-,1-ethylideneoctahydro-4-methylene-7-(1-methylethyl)-2-oxo-1H-inden-5-yl ester, [3aR-[1Z,3aa,5a(E),7b,7ab]]-](/img/structure/B13392846.png)
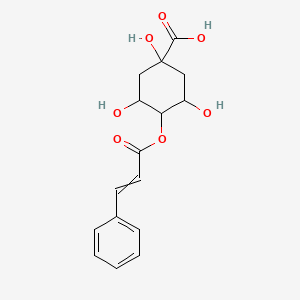
![4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B13392855.png)
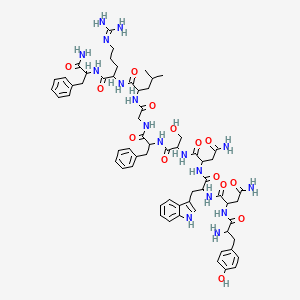
![(S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B13392866.png)
![2-Butanone, 4-[4-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranosyl]oxy]phenyl]-](/img/structure/B13392871.png)
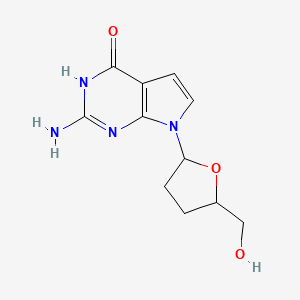
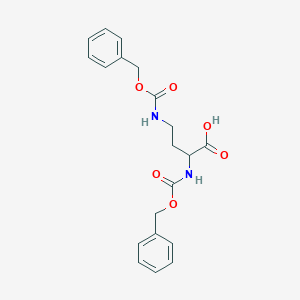
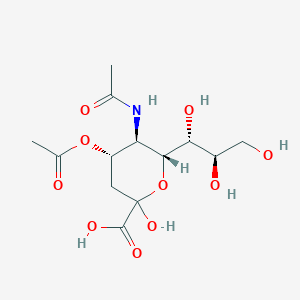
![Methyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13392894.png)
![Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester](/img/structure/B13392896.png)

![2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392906.png)
